- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and ThiolsOrganic Letters, 2023, 25(30), 5613-5618,
Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde structure
Nome do Produto:p-Methoxybenzaldehyde
p-Methoxybenzaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Methoxybenzaldehyde
- AnisaldehydeMetoxybenzaldehyd
- aubepine
- 4-Methoxybenzylaldehyde
- Anisic Aldehyde
- p-methoxybenzaldehyde
- 4-methoxy-benzaldehyd
- Anisal
- Benzaldehyde,4-methoxy-
- Methyl-p-oxybenzaldehyde
- Obepin
- p-Formylanisole
- p-Methoxybenzafdehyde
- PARA ANISALDEHYDE
- PARA ANISIC ALDEHYDE
- P-ANISIC ALDEHYDE
- FEMA 2670
- AUBE'PINE
- ANISALDEHYDE
- ANISALDEHYDE,4-
- ANISIC ALDEHYDE-P
- 4-ANISALDEHYDE
- p-Anisaldehyde
- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
- ANISALDEHYDE, 4-(AS)
- ANISALDEHYDE, 4-(RG)
- 4-Methoxybenzald
- Anisaldehyd
- NSC 5590
- Aubépine
- 对甲氧基苯甲醛
- Benzaldehyde, 4-methoxy-
- Crategine
- para-anisaldehyde
- 4-Methoxy-benzaldehyde
- Formylanisole, p-
- Caswell No. 051E
- FEMA No. 2670
- p-Methoxybenzaldehyde (natural)
- 4-methoxy benzaldehyde
- ZRSNZINYAWTAHE-UHFFFAOYSA-N
- 9PA5V6656V
- EINE
- MLS002152921
- SMR001224521
- MLSMR
- p-Methoxybenzaldehyde
-
- MDL: MFCD00003385
- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
- Chave InChI: ZRSNZINYAWTAHE-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
- BRN: 471382
Propriedades Computadas
- Massa Exacta: 136.05200
- Massa monoisotópica: 136.052429494 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 104
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 26.3
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- Peso Molecular: 136.15
Propriedades Experimentais
- Cor/Forma: Oil
- Densidade: 1.119 g/mL at 25 °C(lit.)
- Ponto de Fusão: −1 °C (lit.)
- Ponto de ebulição: 248 °C(lit.)
- Ponto de Flash: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >
- Índice de Refracção: n20/D 1.573(lit.)
- PH: 7 (2g/l, H2O, 20℃)
- Solubilidade: 2g/l
- Coeficiente de partição da água: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
- PSA: 26.30000
- LogP: 1.50770
- Odor: Hawthorn odor
- Índice de Refracção: Index of refraction = 1.5730 at 20 °C
- FEMA: 2670
- Merck: 663
- Pressão de vapor: 0.03 mmHg
- Solubilidade: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.
- Sensibilidade: Air Sensitive
p-Methoxybenzaldehyde Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:UN 3316 9/PG 2
- WGK Alemanha:1
- Código da categoria de perigo: R22
- Instrução de Segurança: S26-S36-S45-S36/37-S16-S7
- CÓDIGOS DA MARCA F FLUKA:10-23
- RTECS:BZ2625000
-
Identificação dos materiais perigosos:
- Toxicidade:LD50 orally in rats: 1510 mg/kg (Jenner)
- Grupo de Embalagem:I; II; III
- Grupo de Embalagem:I; II; III
- Limite explosivo:1.4-5.3%(V)
- PackingGroup:II
- Condição de armazenamento:−20°C
- Frases de Risco:R22
- Termo de segurança:S26-S36-S45-S36/37-S16-S7
- Classe de Perigo:IRRITANT
- TSCA:Yes
p-Methoxybenzaldehyde Dados aduaneiros
- CÓDIGO SH:29124900
- Dados aduaneiros:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
p-Methoxybenzaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Oakwood | 098960-500g |
p-Anisaldehyde |
123-11-5 | 99% | 500g |
$37.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |
4-Methoxybenzaldehyde, 98% |
123-11-5 | 98% | 1000g |
¥1218.00 | 2023-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |
p-Methoxybenzaldehyde |
123-11-5 | 99% | 500ml |
¥175 | 2024-05-26 | |
Cooke Chemical | A0662412-5ML |
p-Anisaldehyde , StandardforGC |
123-11-5 | ≥99%(GC) | 5ml |
RMB 78.40 | 2025-02-20 | |
Oakwood | 098960-10g |
p-Anisaldehyde |
123-11-5 | 99% | 10g |
$10.00 | 2024-07-19 | |
Enamine | EN300-16096-50.0g |
4-methoxybenzaldehyde |
123-11-5 | 95% | 50g |
$50.0 | 2023-05-02 | |
BAI LING WEI Technology Co., Ltd. | 199896-100G |
p-Anisaldehyde, 99% |
123-11-5 | 99% | 100G |
¥ 284 | 2022-04-26 | |
Fluorochem | 079445-500g |
4-Methoxybenzaldehyde |
123-11-5 | 99% | 500g |
£50.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 25KG |
11148.93 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |
4-Methoxybenzaldehyde |
123-11-5 | 98% | 500ml |
¥319.0 | 2022-04-27 |
p-Methoxybenzaldehyde Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
Referência
- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reactionAngewandte Chemie, 2022, 61(10), e202116351,
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
Referência
- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and AldehydesJournal of Organic Chemistry, 2023, 88(10), 6401-6406,
Synthetic Routes 5
Condições de reacção
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
Referência
- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalystsPhysical Chemistry Chemical Physics, 2019, 21(37), 20868-20877,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
Referência
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Organic & Biomolecular Chemistry,
2003,
1(23),
4268-4274
,
Synthetic Routes 12
Condições de reacção
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
Referência
- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl IodidesSynlett, 2023, 34(15), 1809-1813,
Synthetic Routes 13
Condições de reacção
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
Referência
- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild ConditionsCatalysis Letters, 2023, 153(9), 2665-2673,
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
Referência
- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activityJournal of Organometallic Chemistry, 2023, 996, 122758,
Synthetic Routes 16
Synthetic Routes 17
Condições de reacção
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
Referência
- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to BenzaldehydeChemSusChem, 2023, 16(9), e202202355,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
Referência
- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond CleavageJournal of Organic Chemistry, 2023, 88(16), 12041-12053,
Synthetic Routes 21
Condições de reacção
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
Referência
- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic frameworkDalton Transactions, 2023, 52(26), 9121-9130,
Synthetic Routes 22
Synthetic Routes 23
Condições de reacção
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
Referência
- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353,
Synthetic Routes 24
Condições de reacção
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
1.2R:HCl, S:H2O
Referência
- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and AldehydesJournal of Organic Chemistry, 2023, 88(11), 7448-7453,
Synthetic Routes 25
Synthetic Routes 26
Synthetic Routes 27
Condições de reacção
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
Referência
- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activityBioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452,
Synthetic Routes 28
Synthetic Routes 29
Condições de reacção
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
Referência
- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade ReactionMacromolecular Rapid Communications, 2023, 44(12), 2300063,
Synthetic Routes 30
Synthetic Routes 31
Condições de reacção
1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
ChemSusChem,
2023,
16(19),
,
p-Methoxybenzaldehyde Raw materials
- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 4-Iodoanisole
- N,N'-Carbonyldiimidazole
- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-
- 4-Methoxybenzyl alcohol
- Anethole
- p-Anisic acid
- 4-fluoroacetophenone
- 4-Methylanisole
- Anisaldehyde Dimethyl Acetal
- 1-(4-methoxyphenyl)ethan-1-one
- p-Methoxystyrene
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
p-Methoxybenzaldehyde Preparation Products
- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)
- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)
- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)
- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)
- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)
- p-Methoxybenzaldehyde (123-11-5)
p-Methoxybenzaldehyde Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:123-11-5)p-Anisaldehyde
Número da Ordem:27246882
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:123-11-5)p-Anisaldehyde
Número da Ordem:25473454
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:12
Preço ($):discuss personally
p-Methoxybenzaldehyde Literatura Relacionada
-
Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141
-
Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822
-
Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787
-
Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666
-
Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:123-11-5)p-Anisaldehyde

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:123-11-5)AnisicAldehyde

Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito